molecular formula C10H14ClN B12311147 N-methyl-2-phenylcyclopropan-1-amine hydrochloride

N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B12311147
M. Wt: 183.68 g/mol
InChI Key: IMUOMBQOBYEIIY-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and Molecular Formula

The systematic IUPAC name for this compound is N-methyl-2-phenylcyclopropan-1-amine hydrochloride , reflecting its structural features: a cyclopropane ring substituted with a phenyl group at position 2 and a methylamine group at position 1, forming a hydrochloride salt. The molecular formula is C₁₀H₁₄ClN , derived from the base amine (C₁₀H₁₃N) combined with hydrochloric acid (HCl). The molecular weight of the hydrochloride salt is 183.68 g/mol , calculated as the sum of the base compound’s molecular weight (147.22 g/mol) and the HCl contribution (36.46 g/mol).

Property Value
IUPAC Name This compound
Molecular Formula C₁₀H₁₄ClN
Molecular Weight 183.68 g/mol

Alternative Chemical Designations and Registry Numbers

This compound is recognized by several synonyms, including (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride (emphasizing its stereochemistry) and 2-phenylcyclopropylmethylamine hydrochloride . The base compound, N-methyl-2-phenylcyclopropan-1-amine, holds the CAS Registry Number 61114-44-1 . While the hydrochloride salt’s specific CAS number is not explicitly listed in available sources, its structural identity is well-defined through its relationship to the base amine and associated registry entries.

Designation Identifier
Base compound CAS Number 61114-44-1
Common synonym (stereospecific) (1R,2S)-N-methyl-2-phenylcyclopropan-1-amine hydrochloride

Structural Relationship to Cyclopropane Derivatives

This compound belongs to the broader class of cyclopropane derivatives , characterized by a three-membered carbon ring with two adjacent substituents. Its structure distinguishes it from simpler cyclopropane amines, such as 2-phenylcyclopropan-1-amine (CAS 54-97-7), which lacks the methyl group on the nitrogen atom. The methyl substitution enhances steric and electronic effects, influencing reactivity and potential applications in medicinal chemistry.

The compound’s cyclopropane ring introduces significant ring strain, a hallmark of cyclopropane derivatives, which often dictates their chemical behavior. For example, the strained ring may participate in cycloaddition reactions or serve as a rigid scaffold in drug design. Comparative analysis with related compounds, such as 1-methyl-2-phenylcyclopropan-1-amine (CAS 1521265-36-0), highlights how subtle changes in substitution patterns alter physicochemical properties and biological activity. The phenyl group at position 2 contributes aromaticity and planar rigidity, while the methylamine group at position 1 introduces basicity and hydrogen-bonding potential.

Structural studies of analogous cyclopropane derivatives, such as those involving cyclopropane-1,1-diesters , demonstrate how substituent positioning affects regioselectivity in reactions like cycloadditions. In this compound, the interplay between the phenyl and methylamine groups creates a unique electronic environment, potentially enabling selective interactions in synthetic or biological contexts.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-methyl-2-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10-7-9(10)8-5-3-2-4-6-8;/h2-6,9-11H,7H2,1H3;1H

InChI Key

IMUOMBQOBYEIIY-UHFFFAOYSA-N

Canonical SMILES

CNC1CC1C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via imine formation between the ketone group of 1-hydroxy-1-phenylpropan-2-one and methylamine, followed by hydrogenation over a platinum catalyst to reduce the imine to the corresponding amine. The stereoselectivity arises from the catalyst’s surface geometry, favoring the (1R,2S) diastereomer. Key parameters include:

  • Temperature : 50–80°C
  • Pressure : 3–5 bar H₂
  • Catalyst : 5% Pt/Al₂O₃
  • Solvent : Ethanol or methanol

The reaction typically achieves 60–75% yield, with a diastereomeric ratio (dr) of 4:1 (1R,2S:1S,2R).

Limitations and Optimization

Platinum catalysts exhibit rapid deactivation due to byproduct adsorption, reducing stereoselectivity over time. Substituting platinum with palladium-on-carbon (Pd/C) improves catalyst longevity but lowers dr to 3:1. Solvent choice also impacts efficiency:

Solvent Yield (%) Diastereomeric Ratio
Ethanol 68 4:1
Methanol 72 3.5:1
THF 55 2:1

Methanol balances yield and selectivity but requires careful moisture control to prevent hydrolysis.

Hydrolysis of N-Formyl Intermediate

A patent by Burger (US3153092A) describes synthesizing the compound via hydrolysis of an N-formyl precursor.

Synthetic Pathway

  • Formylation : 1-Methyl-2-phenylcyclopropanecarboxylic acid is treated with formic acid to form the N-formyl derivative.
  • Hydrolysis : The N-formyl intermediate undergoes acidic hydrolysis (6M HCl, reflux) to yield the primary amine.
  • Methylation : The amine is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).

The overall reaction sequence is:
$$
\text{Carboxylic Acid} \xrightarrow{\text{HCOOH}} \text{N-Formyl Derivative} \xrightarrow{\text{HCl}} \text{Primary Amine} \xrightarrow{\text{HCHO/HCOOH}} \text{N-Methylamine}
$$

Yield and Purity

  • Formylation Step : 85–90% yield
  • Hydrolysis : 70–75% yield
  • Methylation : 80–85% yield

Final isolation as the hydrochloride salt achieves >95% purity after recrystallization from isopropanol/ether.

Challenges

  • Side Reactions : Over-hydrolysis of the cyclopropane ring occurs above 100°C, necessitating precise temperature control.
  • Byproducts : Dimethylation products (e.g., N,N-dimethyl derivatives) form if formaldehyde is in excess, requiring stoichiometric optimization.

Multi-Step Synthesis from Substituted Benzyl Halides

A Chinese patent (CN105085278A) outlines a four-step route starting from substituted benzyl chlorides.

Reaction Sequence

  • Nucleophilic Substitution : Benzyl chloride reacts with isobutyronitrile in the presence of LDA (lithium diisopropylamide) at −78°C to form 2-methyl-1-phenyl-2-butyronitrile.
  • Saponification : The nitrile is hydrolyzed to 2-methyl-1-phenyl-2-butyric acid using KOH at 150°C.
  • Curtius Rearrangement : The acid is converted to an isocyanate via diphenylphosphoryl azide (DPPA), followed by trapping with benzyl alcohol to form a carbamate.
  • Hydrogenolysis : The carbamate is hydrogenated over Pd/C to release the primary amine, which is methylated and isolated as the hydrochloride salt.

Critical Parameters

  • Step 1 : LDA ensures deprotonation of isobutyronitrile, enabling nucleophilic attack on benzyl chloride. Yield: 65–70%.
  • Step 3 : DPPA facilitates the Curtius rearrangement at 80°C, producing the isocyanate intermediate. Yield: 60–65%.
  • Step 4 : Hydrogenolysis at 40 psi H₂ achieves >90% conversion to the amine.

Comparative Analysis

Method Total Yield (%) Steps Stereoselectivity Scalability
Reductive Amination 60–75 1 Moderate (4:1 dr) High
N-Formyl Hydrolysis 45–55 3 None Moderate
Multi-Step Synthesis 30–40 4 None Low

The reductive amination route is preferred for industrial-scale production due to fewer steps and higher throughput.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-phenylcyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different amines or hydrocarbons .

Scientific Research Applications

Structural Characteristics

N-methyl-2-phenylcyclopropan-1-amine hydrochloride is characterized by a cyclopropane ring with a methyl and phenyl substituent. The molecular formula is C10_{10}H13_{13}N, and its hydrochloride form enhances solubility, facilitating its use in various biological assays and formulations. The compound's unique structure allows it to interact with multiple neurotransmitter systems, primarily serotonin and norepinephrine pathways.

Antidepressant Activity

This compound acts as an irreversible monoamine oxidase inhibitor (MAOI). This mechanism leads to increased levels of neurotransmitters like serotonin and norepinephrine, which are critical in mood regulation. Research indicates that compounds similar to this compound exhibit significant antidepressant effects:

Compound NameMechanismEC50_{50} (nM)Notes
N-methyl-2-phenylcyclopropan-1-amineMAO Inhibition-Potential for treating depression
TranylcypromineMAO Inhibition-Established antidepressant used clinically

In studies, the compound demonstrated efficacy in reducing symptoms of depression in animal models, suggesting its potential for clinical applications in mood disorders .

Serotonin Receptor Modulation

The compound has been studied for its interaction with serotonin receptors, particularly the 5-HT2C_{2C} receptor. It has been identified as a selective agonist with a preference for Gq signaling pathways over β-arrestin recruitment, which is significant for developing new antipsychotic medications:

Receptor TypeSelectivityFunctional Activity
5-HT2C_{2C}HighGq signaling
5-HT2B_{2B}Lowβ-arrestin recruitment

In particular, N-methyl compounds have shown promising results in calcium flux assays, indicating their potential as therapeutic agents for conditions like schizophrenia .

Cancer Therapeutics

Recent investigations have highlighted the role of this compound as a candidate for targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers including acute myeloid leukemia (AML). The compound's ability to inhibit LSD1 could lead to novel treatment strategies:

Application AreaMechanism of Action
Cancer TreatmentLSD1 Inhibition

Case studies have demonstrated that prodrugs activated by nitroreductase can release LSD1 inhibitors selectively within cancer cells, showcasing the compound's versatility in therapeutic development .

Toxicological Considerations

While the pharmacological potential is significant, toxicological studies indicate that this compound can cause skin irritation and may be harmful if ingested. Therefore, handling precautions are necessary during research and development phases.

Mechanism of Action

The mechanism of action of N-methyl-2-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Cyclopropane vs. Acyclic Analogs : The target compound and 1-[(4-fluoro-2-methylphenyl)methyl]cyclopropan-1-amine hydrochloride share a strained cyclopropane ring, which may enhance binding affinity in drug-receptor interactions compared to acyclic analogs like the branched 2-methylpropan-1-amine derivatives .
  • Substituent Effects: Fluorine and chlorine substituents in analogs (e.g., ) improve metabolic stability and alter electronic properties.
  • Chirality: The target compound’s chirality (evident in its (1S,2R) configuration) contrasts with non-chiral analogs like C₁₀H₁₄Cl₂FN, which lack stereogenic centers. Chirality is critical for enantioselective pharmacological activity .

Physicochemical Properties

While direct data on solubility or logP values are unavailable in the evidence, inferences can be drawn from structural differences:

  • Lipophilicity : The branched alkyl chain in 1-(2-chlorophenyl)-2-methylpropylamine hydrochloride (C₁₁H₁₆Cl₂N) likely increases lipophilicity compared to the cyclopropane-containing compounds, affecting membrane permeability .

Biological Activity

N-methyl-2-phenylcyclopropan-1-amine hydrochloride, also known as a β-Methylphenethylamine (BMPEA) analog, has garnered attention for its biological activity, particularly in relation to neurotransmitter systems. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10_{10}H16_{16}ClN
  • Molecular Weight : 185.69 g/mol
  • CAS Number : 5969-39-1

This compound primarily acts on the dopamine transporter (DAT) and norepinephrine transporter (NET) . It exhibits transmitter-releasing action at these sites, which is crucial for its pharmacological effects. The compound has been shown to increase the release of dopamine and norepinephrine, thereby influencing neuronal signaling pathways associated with mood regulation and cognitive functions .

Neurotransmitter Interaction

The compound's interaction with neurotransmitter systems is significant:

  • Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in the synaptic cleft, which can enhance mood and cognitive functions.
  • Norepinephrine Transporter (NET) : Similar inhibition results in elevated norepinephrine levels, contributing to arousal and alertness.

Selectivity and Functional Activity

Research has indicated that various N-substituted derivatives of phenylcyclopropylmethylamines, including this compound, selectively activate the 5-HT2C_{2C} receptor with a preference for Gq signaling pathways over β-arrestin recruitment. This selectivity may have implications for developing antipsychotic medications with fewer side effects .

Case Studies and Experiments

  • Calcium Flux Assay : The N-methyl compound demonstrated an EC50_{50} of 23 nM in calcium flux assays, indicating potent activity at the 5-HT2C_{2C} receptor while showing no recruitment activity for β-arrestin. This suggests a unique mechanism that could be leveraged in therapeutic contexts .
  • Amphetamine-Induced Hyperactivity Model : In preclinical models, compounds similar to this compound exhibited significant antipsychotic-like effects, highlighting their potential utility in treating disorders characterized by dopaminergic dysregulation .

Comparative Biological Activity Table

Compound NameTarget ReceptorEC50_{50} (nM)Activity Description
N-methyl-2-phenylcyclopropan-1-amine5-HT2C_{2C}23Selective agonist
N-benzyl derivative5-HT2C_{2C}24Antipsychotic-like activity
Other derivativesVariousVariesPotential for selective serotonin modulation

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